molecular formula C13H16BrN3O4 B5508797 N~2~-(4-bromo-3-nitrobenzoyl)leucinamide CAS No. 1037237-48-1

N~2~-(4-bromo-3-nitrobenzoyl)leucinamide

Cat. No.: B5508797
CAS No.: 1037237-48-1
M. Wt: 358.19 g/mol
InChI Key: KLFIEJXZFBVZRT-UHFFFAOYSA-N
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Description

N~2~-(4-bromo-3-nitrobenzoyl)leucinamide is a useful research compound. Its molecular formula is C13H16BrN3O4 and its molecular weight is 358.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.03242 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Oxidation Processes for Water Decontamination

Studies have explored the role of bromide ions in the degradation of organic contaminants through advanced oxidation processes (AOPs), demonstrating the varied reactivity of organic compounds towards UV/persulfate (PS)/Fe 2+ processes in the presence of halides. This research provides useful information for water decontamination strategies (Luca et al., 2017).

Biochemical Research

Research on liver microsome-mediated formation of alkylating agents from vinyl bromide and vinyl chloride has shed light on the biochemical interactions and potential toxicological impacts of these compounds, indicating the complex metabolic pathways involved in their biotransformation (Barbin et al., 1975).

Organic Synthesis and Reaction Mechanisms

Investigations into the preparation and reactions of benzoylnitrile oxide from dimethylphenacylsulfonium bromide have contributed to understanding the mechanisms of organic reactions and provided new methods for synthesizing valuable chemical intermediates (Otsuji et al., 1971).

Analytical Chemistry for Estrogen Detection

A practical procedure using derivatization followed by liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry has been studied for determining estrogens in biological fluids, enhancing detection sensitivity (Higashi et al., 2006).

Properties

IUPAC Name

N-(1-amino-4-methyl-1-oxopentan-2-yl)-4-bromo-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O4/c1-7(2)5-10(12(15)18)16-13(19)8-3-4-9(14)11(6-8)17(20)21/h3-4,6-7,10H,5H2,1-2H3,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFIEJXZFBVZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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